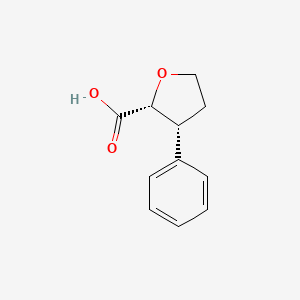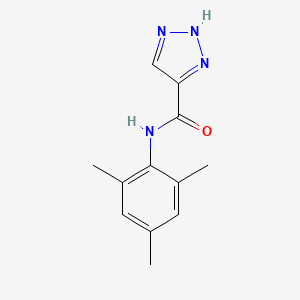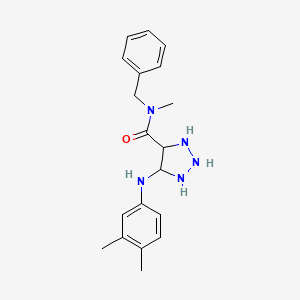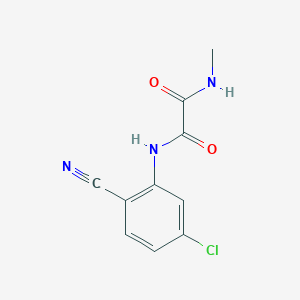
3-Phenyloxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R)-3-Phenyloxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 13217-34-0 . It has a molecular weight of 192.21 and its IUPAC name is (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2R,3R)-3-Phenyloxolane-2-carboxylic acid” is 1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2R,3R)-3-Phenyloxolane-2-carboxylic acid” has a melting point of 140-143 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
The ether-bridged aromatic carboxylic acid, specifically (2R,3R)-3-Phenyloxolane-2-carboxylic acid, has found significant applications in the synthesis of coordination compounds. This compound serves as a versatile building block in crystal engineering research, facilitating the creation of novel series of coordination compounds. These compounds have been structurally characterized, marking the first examples derived from this specific carboxylic acid, thus showcasing its potential as a key component in crystal engineering (Jin-Zhong Gu et al., 2017).
Chiral Recognition and Solvating Agent Applications
(2R,3R)-3-Phenyloxolane-2-carboxylic acid and its derivatives have also been explored for their chiral recognition capabilities. Specifically, chiral α-(nonafluoro-tert-butoxy)carboxylic acids synthesized from this compound have been used as chiral solvating agents with amines, demonstrating the compound's utility in NMR spectroscopy for studying diastereomeric salts. This application underlines the compound's role in enhancing our understanding of molecular chirality and its potential in analytical chemistry (A. Nemes et al., 2015).
Enhancement of Material Properties through Coordination Polymers
Further, the compound has contributed to the development of coordination polymers with unique properties. For instance, solvothermal syntheses have led to the creation of metal coordination polymers featuring double-chain structures, where (2R,3R)-3-Phenyloxolane-2-carboxylic acid derivatives play a crucial role. These materials exhibit specific geometric configurations and potential applications in materials science due to their unique structural features (Q. Shi et al., 2001).
Optical and Electronic Material Innovations
The compound has also been instrumental in the development of materials with improved optical and electronic properties. Derivatives of (2R,3R)-3-Phenyloxolane-2-carboxylic acid have been used to create 1,3-dioxolane-terminated liquid crystals. These materials exhibit significant enhancements in dielectric anisotropy and birefringence, contributing to advancements in liquid crystal display technologies and electronic devices (Ran Chen et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-3-Phenyloxolane-2-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 3-phenylpropanal from benzaldehyde and ethyl acetoacetate using sodium ethoxide as a base.", "Step 2: Bromination of 3-phenylpropanal using bromine to form 2-bromo-3-phenylpropanal.", "Step 3: Reduction of 2-bromo-3-phenylpropanal using sodium borohydride to form (2R,3R)-3-phenyloxolane-2-carboxaldehyde.", "Step 4: Synthesis of (2R,3R)-3-Phenyloxolane-2-carboxylic acid from (2R,3R)-3-phenyloxolane-2-carboxaldehyde using sodium hydroxide and chloroacetic acid." ] } | |
Numéro CAS |
13217-34-0 |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-phenyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Clé InChI |
SXFRYWQSHMYMKU-UHFFFAOYSA-N |
SMILES isomérique |
C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O |
SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1COC(C1C2=CC=CC=C2)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)
![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)


![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)
![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)